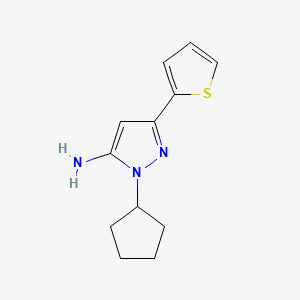
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amin
Übersicht
Beschreibung
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amin: wird in der Proteomics eingesetzt, der groß angelegten Untersuchung von Proteinen. Es wird als Reagenz zur Identifizierung und Quantifizierung von Proteinen und deren Modifikationen verwendet und spielt eine entscheidende Rolle für das Verständnis der Struktur-Funktionsbeziehung von Proteinen .
Pharmazeutische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese von Pharmazeutika. Ihre einzigartige Struktur ist vorteilhaft bei der Herstellung neuer Therapeutika, insbesondere bei der Entwicklung von Medikamenten mit zentraler Nervensystemwirkung .
Antidepressiva-Forschung
In der pharmakologischen Forschung haben Derivate dieser Verbindung Potenzial bei der Behandlung von Depressionen gezeigt. Beispielsweise haben Verbindungen wie PF-04455242 eine antidepressive Wirkung in Tiermodellen gezeigt, was darauf hindeutet, dass This compound ein Vorläufer bei der Synthese neuer Antidepressiva sein könnte .
Modulation der Stressantwort
Verwandte Verbindungen wurden auf ihre Fähigkeit untersucht, die Verhaltenswirkungen von Stress zu mindern. Dies umfasst die Forschung zu Stressstörungen und die Entwicklung von Verbindungen, die potenziell die Stressreaktionen im Gehirn modulieren können .
Suchtbehandlung
Es gibt Hinweise darauf, dass Derivate von This compound in der Suchtbehandlung eingesetzt werden könnten. Studien haben ein therapeutisches Potenzial bei der Behandlung der Wiederherstellung des gelöschten Kokain-Suchverhaltens gezeigt, was für die Entwicklung von Behandlungen für Substanzmissbrauchsstörungen von Bedeutung ist .
Chemische Biologie
In der chemischen Biologie wird diese Verbindung verwendet, um biologische Prozesse und Systeme auf chemischer Ebene zu untersuchen. Sie kann verwendet werden, um die Funktion von Enzymen, Rezeptoren und anderen Proteinen zu untersuchen und trägt so zur Entdeckung neuer biologischer Pfade bei .
Materialwissenschaft
Die Struktur der Verbindung ermöglicht ihren Einsatz in der Materialwissenschaft, insbesondere bei der Synthese organischer Verbindungen, die bei der Herstellung neuer Materialien mit spezifischen Eigenschaften für industrielle Anwendungen verwendet werden können .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung verwendet werden. Sie hilft bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden und sorgt so für genaue und zuverlässige Ergebnisse .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common feature in many bioactive molecules, suggesting that this compound may interact with multiple biochemical pathways .
Biochemische Analyse
Biochemical Properties
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kappa opioid receptors (KOR) with high affinity, as well as with mu opioid receptors (MOR) and delta opioid receptors (DOR) to a lesser extent . These interactions suggest that 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine may modulate signaling pathways mediated by these receptors.
Cellular Effects
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the elevation of spiradoline-induced plasma prolactin levels in rats . This indicates that 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can impact hormonal regulation and stress responses in cells.
Molecular Mechanism
The molecular mechanism of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a kappa opioid receptor antagonist, blocking the effects of KOR agonists . This antagonistic action can lead to alterations in pain perception, mood regulation, and stress responses at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can lead to sustained changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing stress-induced behaviors in mice . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and duration of action.
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity and function. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,7-10)8-11-5-3-4-6-11/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCAGQZWBVYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285321 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681247-27-8 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681247-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine](/img/structure/B1465694.png)

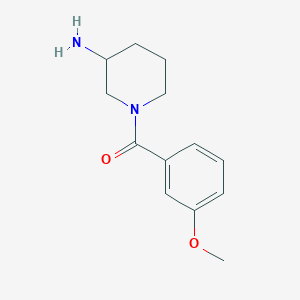
![4-[(3-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1465697.png)
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)

![2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465702.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1465705.png)
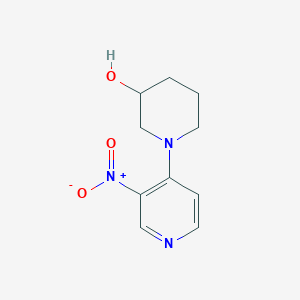
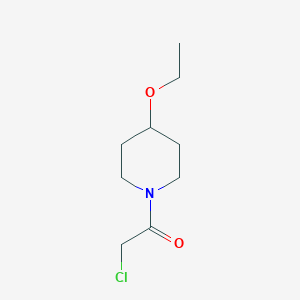
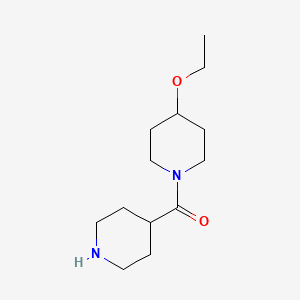
![N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1465710.png)

